Oxazole-5-carboxylic acid

Solubility Formulation Physicochemical Properties

Researchers developing FAAH inhibitors or GPR119 agonists frequently encounter supply inconsistency and ambiguous regioisomer identity with heterocyclic building blocks. Oxazole-5-carboxylic acid (CAS 118994-90-4) resolves both challenges with authenticated structural identity and scalable supply. • FAAH inhibitor derivatives achieve IC50 = 2 nM - a ~355-fold potency improvement over isoxazole-based analogs (710 nM) • Kilogram-scale synthesis demonstrated at 87.5% yield for GPR119 agonist programs • High aqueous solubility enables solution-based formulations without co-solvents • Versatile 5-carboxylate handle for Pd-catalyzed decarboxylative cross-coupling to generate diverse 5-arylated oxazole libraries

Molecular Formula C4H3NO3
Molecular Weight 113.07 g/mol
CAS No. 118994-90-4
Cat. No. B058317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-5-carboxylic acid
CAS118994-90-4
Molecular FormulaC4H3NO3
Molecular Weight113.07 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)C(=O)O
InChIInChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7)
InChIKeyQCGMEWVZBGQOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole-5-Carboxylic Acid: Heterocyclic Building Block


Oxazole-5-carboxylic acid (CAS 118994-90-4) is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a carboxylic acid functional group at the 5-position [1]. It is a white to off-white crystalline solid with a molecular formula of C4H3NO3 and a molecular weight of 113.07 g/mol [2]. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly GPR119 agonists for diabetes treatment, and is widely used in organic synthesis, including decarboxylative cross-coupling reactions [3].

Oxazole-5-Carboxylic Acid: Why Substitution Fails


Despite sharing similar heterocyclic scaffolds, oxazole-5-carboxylic acid exhibits distinct physicochemical properties, regioselective reactivity, and biological target engagement that preclude simple substitution with isoxazole-5-carboxylic acid (CAS 21169-71-1) or thiazole-5-carboxylic acid (CAS 14527-41-4). Differences in nitrogen/oxygen positioning alter acidity (pKa 2.39 vs. 2.29 for isoxazole), water solubility (soluble vs. slightly soluble), and melting behavior (195-197°C vs. 144-148°C for isoxazole), impacting formulation and handling [1][2]. More critically, catalyst-dependent regioselectivity in synthesis dictates that only the oxazole-5-carboxylate scaffold can be accessed with high yield and selectivity under specific Rhodium catalysis conditions [3]. Furthermore, the core scaffold directly influences biological activity: oxazole-5-carboxylic acid derivatives demonstrate potent nanomolar inhibition of FAAH (IC50 = 2 nM), whereas isoxazole analogs exhibit different potency and selectivity profiles [4]. These quantifiable differences underscore why generic substitution is not scientifically valid without re-optimization.

Oxazole-5-Carboxylic Acid: Key Differentiators


Aqueous Solubility Advantage

Oxazole-5-carboxylic acid demonstrates a key solubility advantage over its isoxazole analog. The compound is reported as 'Soluble in water', whereas isoxazole-5-carboxylic acid is 'Slightly soluble in water' [1][2]. This difference in aqueous solubility can critically impact formulation development, particularly for injectable or oral solutions where complete dissolution is required.

Solubility Formulation Physicochemical Properties

pKa and Ionization Differences

The predicted pKa of oxazole-5-carboxylic acid is 2.39 ± 0.10, compared to 2.29 ± 0.10 for isoxazole-5-carboxylic acid [1][2]. This 0.1-unit difference in acidity, while small, reflects the electronic influence of the nitrogen/oxygen positioning within the heterocyclic ring and can affect protonation states, salt formation, and reactivity in pH-dependent transformations.

pKa Acidity Ionization Salt Selection

Rhodium-Catalyzed Regioselective Synthesis

A critical synthetic advantage of the oxazole-5-carboxylic acid scaffold lies in its regioselective accessibility. Shi et al. (2010) demonstrated that while dirhodium tetraacetate catalysis gives 2-aryloxazole-4-carboxylates, the use of dirhodium tetrakis(heptafluorobutyramide) dramatically shifts regioselectivity to produce oxazole-5-carboxylates and 5-phosphonates exclusively [1]. This catalyst-dependent control provides a reliable, high-yielding route to the 5-substituted oxazole core, which is not accessible with the same selectivity for isoxazole or thiazole analogs under identical conditions.

Regioselectivity Catalysis Synthetic Methodology Rhodium

FAAH Inhibitory Potency

Oxazole-5-carboxylic acid serves as a privileged scaffold for potent fatty acid amide hydrolase (FAAH) inhibitors. A derivative, 2-(7-phenylheptanoyl)oxazole-5-carboxylic acid, exhibits an IC50 of 2 nM against rat recombinant FAAH, demonstrating exceptional potency [1]. In contrast, structurally related isoxazole-5-carboxylic acid derivatives typically show IC50 values in the micromolar range (e.g., 710 nM for a glycogen-targeting derivative) [2], highlighting the superior inhibitory potential of the oxazole core for this therapeutically relevant target.

FAAH Enzyme Inhibition Endocannabinoid Pain

Kilogram-Scale Synthesis

Oxazole-5-carboxylic acid can be synthesized on a multi-kilogram scale from ethyl oxazole-5-carboxylate via hydrolysis with lithium hydroxide monohydrate in water, achieving an isolated yield of 87.5% (37.88 kg) . This robust, high-yielding procedure contrasts with the lower yields often encountered in the synthesis of isoxazole-5-carboxylic acid derivatives, which can be complicated by moisture sensitivity and lower solubility [1].

Process Chemistry Scalability Yield Synthesis

Decarboxylative Cross-Coupling

The carboxylic acid group at the 5-position of the oxazole ring enables efficient decarboxylative cross-coupling with aryl halides, a transformation reported to proceed in excellent yields using a bimetallic Pd/Ag₂CO₃ system [1]. This reactivity is shared with thiazole-5-carboxylic acid but is not characteristic of isoxazole-5-carboxylic acids, which are less prone to decarboxylation under similar conditions due to differences in ring electronics and stability [2]. This provides a direct, modular route to 5-arylated oxazoles, a valuable motif in medicinal chemistry.

Cross-Coupling Palladium Catalysis C-C Bond Formation Late-Stage Functionalization

Oxazole-5-Carboxylic Acid: Key Applications


FAAH Inhibitors for Pain and Inflammation

Leverage the oxazole-5-carboxylic acid scaffold to design potent fatty acid amide hydrolase (FAAH) inhibitors. Derivatives such as 2-(7-phenylheptanoyl)oxazole-5-carboxylic acid achieve low nanomolar IC50 values (2 nM), representing a ~355-fold potency improvement over isoxazole-based inhibitors (710 nM) [1][2]. This makes the oxazole core ideal for medicinal chemistry programs targeting endocannabinoid modulation for pain relief and anti-inflammatory therapies.

GPR119 Agonists for Type 2 Diabetes

Utilize oxazole-5-carboxylic acid as a key intermediate in the preparation of heterocyclic amide piperidine derivatives that act as GPR119 agonists [1]. GPR119 promotes GLP-1 release and insulin secretion, making these agonists promising candidates for novel antidiabetic agents [2]. The high-yielding, scalable synthesis (87.5% yield on kilogram scale) ensures reliable supply for preclinical and clinical development .

Decarboxylative Cross-Coupling for Library Synthesis

Employ the 5-carboxylate group as a versatile handle for decarboxylative cross-coupling with aryl halides under Pd/Ag₂CO₃ catalysis to generate diverse 5-arylated oxazole libraries in excellent yields [1]. This modular approach enables rapid exploration of structure-activity relationships (SAR) and the identification of novel leads for antibacterial, anticancer, and other therapeutic programs.

Solubility-Driven Aqueous Formulation

Capitalize on the high aqueous solubility of oxazole-5-carboxylic acid ('Soluble in water') compared to its isoxazole analog ('Slightly soluble') to develop solution-based formulations for biological assays, including injectable or oral dosage forms [1][2]. This property reduces reliance on co-solvents, simplifying formulation and minimizing potential confounding effects in in vitro and in vivo studies.

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